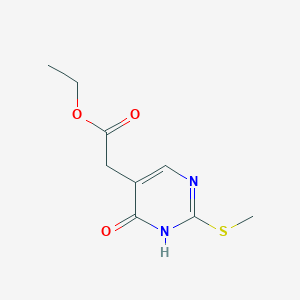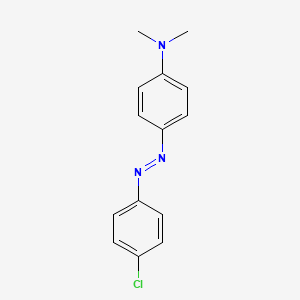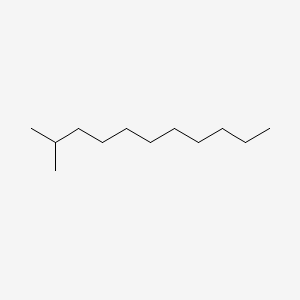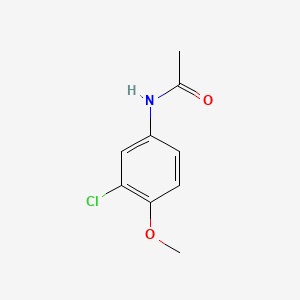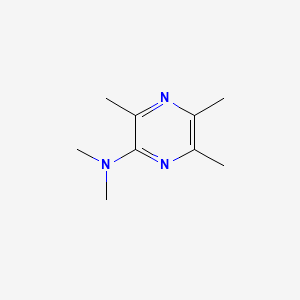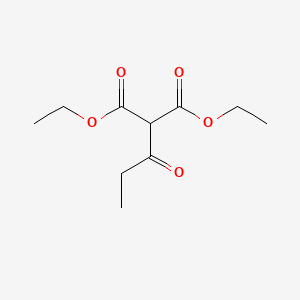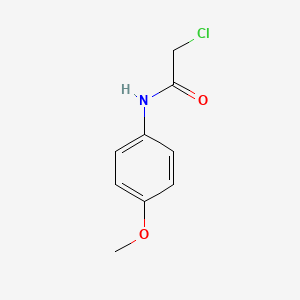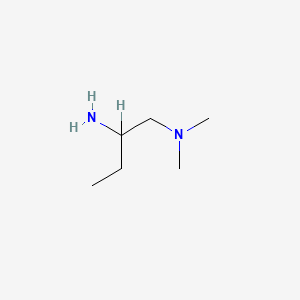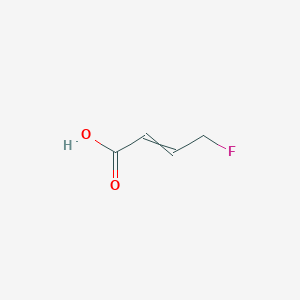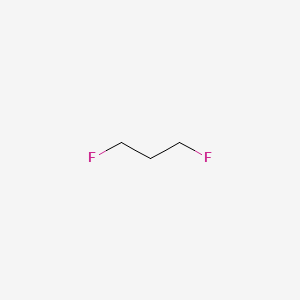
1,3-Difluoropropane
Übersicht
Beschreibung
1,3-Difluoropropane is a chemical compound with the molecular formula C3H6F2 . It has an average mass of 80.076 Da and a monoisotopic mass of 80.043755 Da . This compound is also known as 1,3-DFP.
Molecular Structure Analysis
The molecular structure of 1,3-Difluoropropane has been studied using Fourier transform microwave spectroscopy and quantum chemical calculations . These studies have led to a precise structural determination of the compound .
Physical And Chemical Properties Analysis
1,3-Difluoropropane has a molecular formula of C3H6F2 and an average mass of 80.076 Da . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources I consulted.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Conformational Properties
Structural and Non-covalent Interactions : A study by (Lu et al., 2019) used rotational spectroscopy and quantum chemical calculations to characterize 1,3-difluoropropane and its complex with water. This research provided insights into the weak hydrogen bond parameters and the nature of intermolecular non-covalent interactions in the compound.
Conformational Energy Order : Research by (Wu et al., 1998) identified the conformational energy order of 1,3-difluoropropane, demonstrating the impact of dipole-dipole interactions between C−F bonds on the molecule's conformation.
Application in Molecular Synthesis and Reactions
Catalytic 1,3-Difunctionalization : A study by (Banik et al., 2017) described a method for the 1,3-oxidation of cyclopropanes, emphasizing 1,3-difluorination reactions. This method is significant for incorporating electronegative substituents into molecules, influencing molecular conformation.
Deoxyfluorination of Carboxylic Acids : Research by (Wang et al., 2021) involved the development of a new fluorination reagent for transforming various carboxylic acids into acyl fluorides, showcasing an application in synthetic chemistry.
Spectroscopic and Theoretical Studies
Microwave Spectrum and Molecular Structure : A paper by (Leung et al., 2020) explored the rotational spectrum of 3-fluoro-1,2-epoxypropane and its complex with argon, providing insights into molecular structures and interactions.
Conformational and Stereoelectronic Investigation : A study by (Bitencourt et al., 2007) evaluated the effect of fluorine substitution on the conformational equilibrium of 1,2-difluoropropane, emphasizing the gauche effect and electrostatic interactions.
Synthesis of Fluorinated Compounds
Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes : (Wang et al., 2011) discussed the production of difluorocyclopropanes and difluorocyclopropenes, which are important in organofluorine chemistry due to their altered structure, reactivity, and biological activity.
- the properties and applications of these materials in various fields like material science and polymer chemistry.
Fluorination Reactions and Molecular Geometry
Efficient Electrophilic Fluorination of β-Dicarbonyl Compounds : A study by (Banks et al., 1994) demonstrated the conversion of 1,3-dicarbonyl compounds to fluorinated derivatives using a specific reagent, highlighting the versatility of fluorination reactions in organic chemistry.
NMR Spectra Analysis for Molecular Geometry : Research by (Otter et al., 1973) utilized NMR spectroscopy to analyze 1,3-difluorobenzene, providing insights into the molecular geometry and the anisotropy of fluorine-fluorine coupling in such compounds.
Advanced Materials and Catalysis
Preparation and Functionalization of Main-Group Trifluoropropynyl Organometallic Compounds : (Brisdon et al., 2003) described the synthesis of novel fluorocarbon fragments using a trifluoropropynyllithium reagent, showcasing the application in the synthesis of complex organometallic compounds.
Benzotriazole-Triggered Three-Component Lewis Acid-Catalyzed Ring-Opening 1,3-Aminofunctionalization : A recent study by (Deswal et al., 2023) explored the use of benzotriazoles in catalyzing the aminofunctionalization of donor-acceptor cyclopropanes, relevant to the development of advanced synthesis methods in organic chemistry.
Safety and Hazards
Wirkmechanismus
. The primary targets of 1,3-Difluoropropane are not well-documented in the literature. This compound is likely to interact with a variety of biological molecules due to its small size and the presence of fluorine atoms, which can form hydrogen bonds with proteins and other biomolecules.
Mode of Action
Fluorine atoms are highly electronegative, which can influence the distribution of electronic charge in the molecule and affect its interactions with biological targets .
Biochemical Pathways
For example, they can influence the conformation of aliphatic chains, with a significant dependence on the polarity of the medium .
Result of Action
It is known that fluorinated compounds can have a variety of biological effects, depending on their specific structures and the biological targets they interact with .
Action Environment
The action of 1,3-Difluoropropane can be influenced by various environmental factors. For example, the polarity of the surrounding medium can affect the conformation of the molecule and its interactions with biological targets . Additionally, factors such as temperature and pH can influence the compound’s stability and efficacy.
Eigenschaften
IUPAC Name |
1,3-difluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2/c4-2-1-3-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLOYCGJRJFTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196762 | |
| Record name | Propane, 1,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoropropane | |
CAS RN |
462-39-5 | |
| Record name | Propane, 1,3-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of 1,3-Difluoropropane?
A1: 1,3-Difluoropropane (C3H6F2) has a molecular weight of 78.07 g/mol []. Research utilizing microwave spectroscopy and ab initio calculations has been conducted to further understand its structural and conformational properties []. Additionally, infrared spectroscopy has been used to study its vibrational spectra and confirm its conformational stability [].
Q2: What is known about the conformational properties of 1,3-Difluoropropane?
A3: 1,3-Difluoropropane exhibits different conformational preferences due to intramolecular interactions. The most stable conformation is gauche-gauche (GG), followed by AG, AA, and GG' []. This order is primarily driven by a strong dipole-dipole interaction between the highly polarized C-F bonds, highlighting the significance of electrostatic interactions alongside the gauche effect in determining conformational behavior [].
Q3: How does 1,3-Difluoropropane behave in different phases and temperatures?
A4: Research utilizing infrared spectroscopy has revealed the presence of various conformers of 2,2-di(fluoromethyl)-1,3-difluoropropane (TFN), a related compound, in different states and temperatures []. This finding suggests that 1,3-Difluoropropane may exhibit similar behavior. The study indicated that the most stable conformers, S4 and D2d, lack 1,3-parallel CF interactions and dominate at lower temperatures []. As the temperature increases, higher energy conformers like C1* and C1 become more prevalent, particularly in the plastic crystal phase observed at temperatures below the melting point [].
Q4: How can 1,3-Difluoropropane be utilized in waste heat recovery systems?
A5: Research has explored the use of 1,3-Difluoropropane in mixed working fluids for heat pump systems designed for waste heat recovery []. Specifically, a mixture of 25% isobutene and 75% 1,3-Difluoropropane demonstrated a high coefficient of performance (3.22) in recovering low-grade waste heat from a milk powder production spray dryer []. This application highlights the potential of 1,3-Difluoropropane as a component in sustainable energy solutions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



